![molecular formula C16H13N9OS2 B12478971 2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring two tetrazole rings attached to a central acetamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized via [2+3] cycloaddition reactions between nitriles and azides.
Attachment to Acetamide: The phenyl-substituted tetrazole is then reacted with a suitable acetamide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalytic Methods: Using catalysts such as zinc chloride can facilitate the cycloaddition reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrazine, sodium borohydride.
Catalysts: Zinc chloride for cycloaddition reactions.
Major Products
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Substituted phenyl-tetrazole derivatives.
Scientific Research Applications
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the synthesis of high-energy materials and explosives.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Mechanism of Action
The mechanism of action of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves:
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-1,2,3,4-TETRAZOL-5-YL: A simpler tetrazole derivative with similar biological activities.
5-PHENYL-1,2,3,4-TETRAZOLE: Another tetrazole compound used in medicinal chemistry.
Uniqueness
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its dual tetrazole rings, which enhance its biological activity and stability compared to simpler tetrazole derivatives .
Properties
Molecular Formula |
C16H13N9OS2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N9OS2/c17-13(26)14(27-15-18-20-22-24(15)11-7-3-1-4-8-11)28-16-19-21-23-25(16)12-9-5-2-6-10-12/h1-10,14H,(H2,17,26) |
InChI Key |
NBZRQNZQAYTZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(C(=O)N)SC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


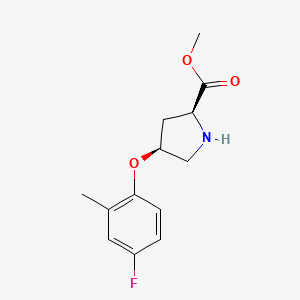
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
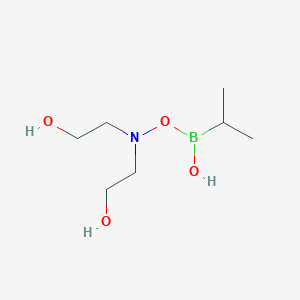
![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)
![ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)
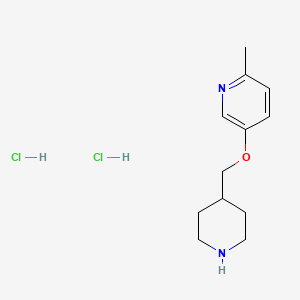
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
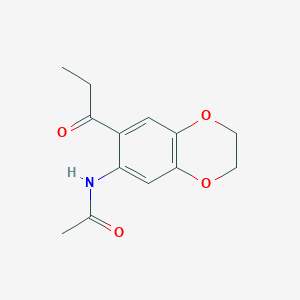
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
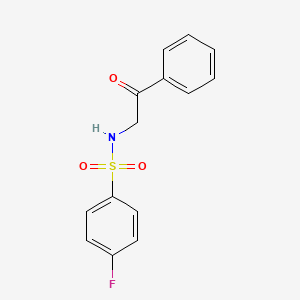
![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
